(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine
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Overview
Description
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine is a chiral compound that features a bromophenyl group, a pyridine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, pyridine, and N,N-dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and pyridine under basic conditions.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels in the nervous system.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine
- (3S)-3-(4-fluorophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine
- (3S)-3-(4-methylphenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine
Uniqueness
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making the compound versatile for various applications.
Properties
Molecular Formula |
C16H19BrN2 |
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Molecular Weight |
319.24 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,16H,9,11H2,1-2H3/t16-/m0/s1 |
InChI Key |
CTJMYXDANHTNLB-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
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